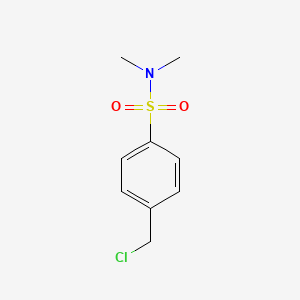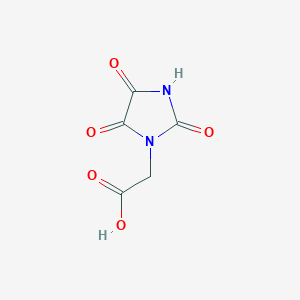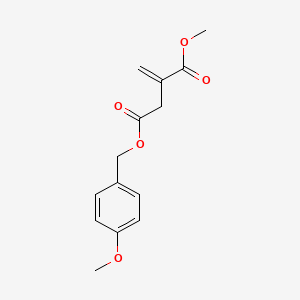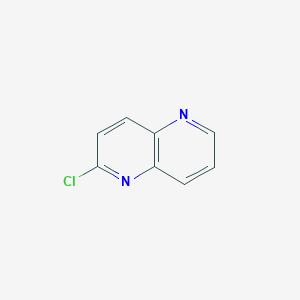
4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide
Overview
Description
4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide (CMDB-S) is a widely used synthetic compound with a variety of applications in scientific research. It is a versatile and highly reactive molecule that can be used as a reagent in organic synthesis and to study the structure and function of proteins. CMDB-S has been used to investigate the mechanism of action of various enzymes, to study the structure and function of proteins, and to develop new therapeutic agents. In addition, CMDB-S has been used to study the biochemical and physiological effects of various drugs.
Scientific Research Applications
Computational Chemistry in Environmental Studies
4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide belongs to the class of sulfonamides, which are significant in environmental studies. Fu et al. (2021) utilized computational chemistry to investigate the reactivity of emerging pollutants like sulfonamides. They identified key reactive sites and reaction pathways, providing insights into how these compounds behave in the environment (Fu et al., 2021).
Spectroscopic and Structural Analysis
Erturk et al. (2016) explored the tautomeric behavior of a sulfonamide derivative using spectroscopic methods. This research contributes to understanding the molecular conformation and biological activities of such compounds (Erturk et al., 2016).
Synthesis and Derivatives
Courtin et al. (1978) focused on synthesizing sulfonated derivatives of similar structures. Their research is pivotal in the field of chemical synthesis, showcasing methods to create various sulfonamide derivatives (Courtin et al., 1978).
Transition Metal Complexes and Biological Evaluation
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes. They evaluated these for antibacterial, antifungal, and cytotoxic activity, revealing the potential of sulfonamides in medicinal chemistry (Chohan & Shad, 2011).
Role in Drug Design
Kalgutkar et al. (2010) discussed the significance of the sulfonamide group in drug design. They emphasized its essential role in the medicinal chemist's arsenal, despite associated misconceptions (Kalgutkar et al., 2010).
Electrophilic Reactivity
Asirvatham and Hawley (1977) studied the electrochemical reduction of N,N-dimethyl-and p-cyanobenzene-sulfonamide. Their work adds to the understanding of the redox behavior of sulfonamides in different environments (Asirvatham & Hawley, 1977).
Resonance Raman Studies
Kumar et al. (1976) conducted resonance Raman studies on carbonic anhydrase-aromatic sulfonamide complexes. This work contributes to the understanding of sulfonamide binding and its implications in biochemical processes (Kumar et al., 1976).
Computational and Structural Analysis
Mahmood et al. (2016) synthesized sulfonamide derivatives and analyzed their structures using quantum chemical approaches. This research aids in understanding the molecular and electronic structures of sulfonamides (Mahmood et al., 2016).
Polymorphism in Aromatic Sulfonamides
Terada et al. (2012) studied the polymorphism of aromatic sulfonamides, focusing on the effect of fluorine groups. This research is relevant to the study of molecular structures and their variations (Terada et al., 2012).
properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXAELMGUDRSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570287 | |
| Record name | 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58804-19-6 | |
| Record name | 4-(Chloromethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58804-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)









